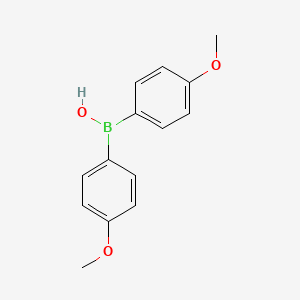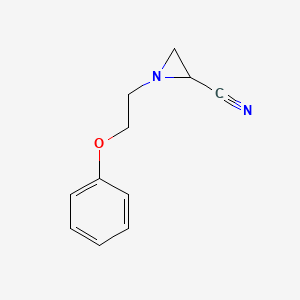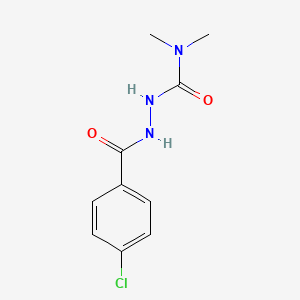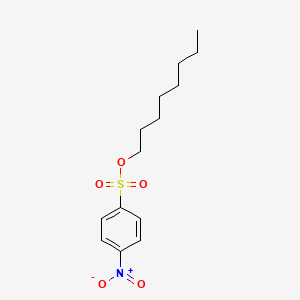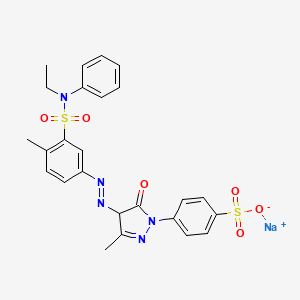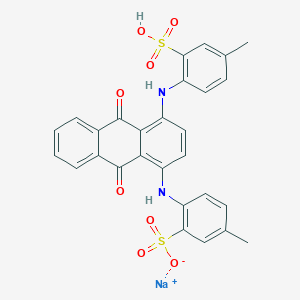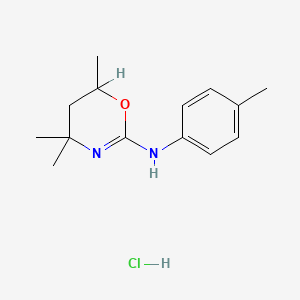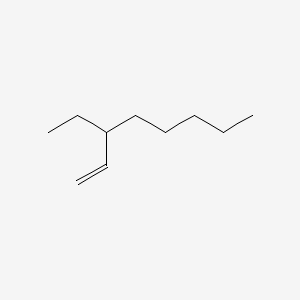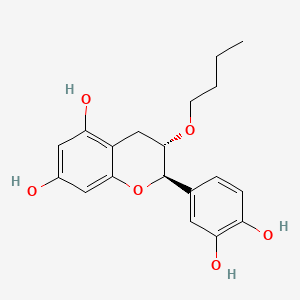
1-Iodo-3-(methanesulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-(methanesulfinyl)benzene is an aromatic compound featuring an iodine atom and a methanesulfinyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methanesulfinyl)benzene can be synthesized through electrophilic aromatic substitution reactionsFor instance, the iodination of benzene can be achieved using iodine and an oxidizing agent such as nitric acid . The methanesulfinyl group can be introduced via sulfoxidation reactions, where a thiol or sulfide precursor is oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Iodo-3-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methanesulfinyl group can be oxidized to a sulfone or reduced to a sulfide using appropriate oxidizing or reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Iodo-3-(methanesulfinyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-(methanesulfinyl)benzene in chemical reactions involves the electrophilic aromatic substitution process. The iodine atom and methanesulfinyl group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The methanesulfinyl group can also participate in redox reactions, altering the electronic properties of the compound .
Comparación Con Compuestos Similares
1-Iodo-3-(methylthio)benzene: Similar structure but with a methylthio group instead of a methanesulfinyl group.
1-Iodo-3-(methanesulfonyl)benzene: Contains a methanesulfonyl group, which is a more oxidized form of the methanesulfinyl group.
Uniqueness: 1-Iodo-3-(methanesulfinyl)benzene is unique due to the presence of both an iodine atom and a methanesulfinyl group, which confer distinct reactivity and properties compared to other benzene derivatives. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
70079-50-4 |
|---|---|
Fórmula molecular |
C7H7IOS |
Peso molecular |
266.10 g/mol |
Nombre IUPAC |
1-iodo-3-methylsulfinylbenzene |
InChI |
InChI=1S/C7H7IOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,1H3 |
Clave InChI |
STTZZFCBPSRTSY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


